molecular formula C10H12ClF2NS B14863012 7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride

7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B14863012
M. Wt: 251.72 g/mol
InChI Key: ZNTBEMHQARNGRD-UHFFFAOYSA-N
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Description

7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound featuring a unique structural framework. This compound is characterized by the presence of a bicyclo[4.1.0]heptane core, substituted with fluorine atoms and a thiophene ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the bicyclic core: The bicyclo[4.1.0]heptane core can be synthesized through a cycloaddition reaction involving suitable dienes and dienophiles.

    Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Thiophene substitution: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and process intensification can be employed to scale up the production while maintaining high efficiency and safety standards.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the thiophene ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with Pd/C catalyst, LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The presence of fluorine atoms and the thiophene ring can influence its binding affinity and selectivity towards these targets. Detailed studies on its binding kinetics and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dichlorobicyclo[4.1.0]heptane: A similar bicyclic compound with chlorine atoms instead of fluorine.

    7,7-Dibromobicyclo[4.1.0]heptane: Another analog with bromine atoms.

    7-Oxabicyclo[2.2.1]heptane: A structurally related compound with an oxygen atom in the bicyclic core.

Uniqueness

7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to the presence of fluorine atoms and a thiophene ring, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance its metabolic stability and lipophilicity, while the thiophene ring can contribute to its electronic properties and binding interactions.

Properties

Molecular Formula

C10H12ClF2NS

Molecular Weight

251.72 g/mol

IUPAC Name

7,7-difluoro-6-thiophen-3-yl-3-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C10H11F2NS.ClH/c11-10(12)8-5-13-3-2-9(8,10)7-1-4-14-6-7;/h1,4,6,8,13H,2-3,5H2;1H

InChI Key

ZNTBEMHQARNGRD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1(C2(F)F)C3=CSC=C3.Cl

Origin of Product

United States

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